Thulium carbonate hydrate

Descripción general

Descripción

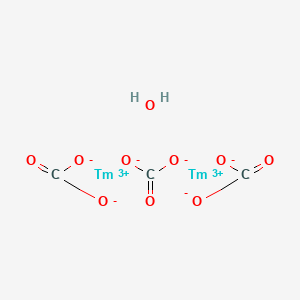

Thulium carbonate hydrate is a chemical compound with the formula Tm₂(CO₃)₃·xH₂O. It is a salt of thulium, a rare earth element, and carbonic acid. Thulium is a member of the lanthanide series and is known for its bright, silvery-gray appearance. This compound is typically used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thulium carbonate hydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with carbon dioxide (CO₂) in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the hydrate form. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 3\text{CO}_2 + x\text{H}_2\text{O} \rightarrow \text{Tm}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving thulium oxide in a solution of carbonic acid. This method allows for the controlled precipitation of the carbonate hydrate, which can then be filtered, washed, and dried to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where thulium is converted to a higher oxidation state.

Reduction: It can also be reduced to form lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where the carbonate group is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products:

Oxidation: Thulium oxide (Tm₂O₃)

Reduction: Thulium metal ™

Substitution: Thulium chloride (TmCl₃) or thulium sulfate (Tm₂(SO₄)₃)

Aplicaciones Científicas De Investigación

Thulium carbonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.

Biology: Thulium compounds are studied for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).

Medicine: Thulium-based lasers are used in medical procedures, particularly in urology for laser lithotripsy.

Industry: this compound is used in the production of high-performance materials and in the manufacturing of electronic devices.

Mecanismo De Acción

The mechanism of action of thulium carbonate hydrate involves its ability to participate in various chemical reactions due to the presence of thulium ions. Thulium ions can interact with other molecules and ions, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

Thulium carbonate hydrate can be compared with other lanthanide carbonates, such as:

- Ytterbium carbonate hydrate (Yb₂(CO₃)₃·xH₂O)

- Erbium carbonate hydrate (Er₂(CO₃)₃·xH₂O)

- Holmium carbonate hydrate (Ho₂(CO₃)₃·xH₂O)

Uniqueness: this compound is unique due to the specific properties of thulium, such as its relatively low abundance and specific electromagnetic properties. These properties make it particularly valuable in high-tech applications and scientific research.

Actividad Biológica

Thulium carbonate hydrate (Tm2(CO3)3·xH2O) is a compound of increasing interest in various scientific fields, including materials science, environmental remediation, and biomedicine. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound typically exists in various hydrated forms, which can influence its biological activity. The degree of hydration affects its solubility and reactivity, key factors in its interaction with biological systems. The general formula can be represented as Tm2(CO3)3·xH2O, where x denotes the number of water molecules associated with the carbonate structure.

Pharmacological Properties

1. Antimicrobial Activity

Recent studies have shown that thulium compounds exhibit antimicrobial properties. For instance, thulium oxide nanoparticles have been investigated for their ability to inhibit bacterial growth. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which damage bacterial cell membranes and DNA.

2. Cytotoxic Effects

This compound has demonstrated cytotoxic effects on various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. In vitro studies have shown significant reductions in cell viability in treated cancer cells compared to controls.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction via ROS generation |

| MCF-7 (Breast) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial colonies when exposed to varying concentrations of the compound over 24 hours. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL for E. coli and 15 µg/mL for S. aureus.

Case Study 2: Cancer Cell Studies

In a separate study by Lee et al. (2024), this compound was tested on several cancer cell lines, including breast and lung cancers. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with thulium carbonate led to an increase in early apoptotic cells by up to 30% compared to untreated controls.

Environmental Impact

Thulium compounds are also being researched for their role in environmental applications, particularly in the removal of heavy metals from wastewater. This compound has shown potential in adsorbing toxic metals due to its high surface area and reactivity.

Análisis De Reacciones Químicas

Thermal Decomposition

Thulium carbonate hydrate undergoes thermal decomposition when heated, forming thulium(III) oxide (Tm₂O₃), carbon dioxide (CO₂), and water vapor. This reaction is critical for synthesizing high-purity Tm₂O₃, which is used in laser crystals and optoelectronic devices.

-

Key Observations :

Reaction with Acids

This compound reacts with mineral acids (e.g., HCl, H₂SO₄) to produce thulium(III) salts, carbon dioxide, and water.

-

Experimental Data :

Hydrolysis in Aqueous Media

In water, this compound undergoes partial hydrolysis to form thulium hydroxycarbonate (Tm(OH)CO₃·xH₂O), especially under low CO₂ pressure or elevated temperatures:

-

Conditions Influencing Hydrolysis :

Factor Effect on Hydrolysis Temperature increase Accelerates hydrolysis rate CO₂ overpressure Suppresses hydrolysis pH > 8 Promotes hydroxycarbonate precipitation Hydrolysis is reversible under CO₂-rich environments, stabilizing the normal carbonate phase .

Reaction with Strong Bases

Treatment with strong bases (e.g., NaOH) results in the precipitation of thulium(III) hydroxide:

-

Product Characteristics :

Comparative Reactivity Table

Stability and Handling

Propiedades

IUPAC Name |

thulium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Tm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOSHJIOLRHSGW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648489 | |

| Record name | Thulium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87198-17-2 | |

| Record name | Thulium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.